3-Bromo-5-nitroquinoline
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Overview
Description
3-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The presence of both bromine and nitro groups on the quinoline ring makes this compound a versatile compound with unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Quinoline compounds, to which 3-bromo-5-nitroquinoline belongs, are known to interact with various biological targets due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline compounds generally interact with their targets, leading to changes at the molecular and cellular levels
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :
Result of Action
As a quinoline compound, it is likely to have diverse biological and pharmaceutical activities .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-nitroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as an inhibitor for cytochrome P450 enzymes such as CYP1A2 and CYP2C19 . These interactions are essential for understanding its pharmacokinetics and potential therapeutic applications. The compound’s ability to inhibit these enzymes suggests its potential use in modulating metabolic pathways and drug interactions.
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. It exhibits antiproliferative effects on cancer cell lines, including lung (A549), cervical (HeLa), colon (HT29), liver (Hep3B), and breast (MCF7) cancer cells . The compound influences cell function by interfering with cell signaling pathways, altering gene expression, and disrupting cellular metabolism. These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in certain cancer cell lines . This inhibition disrupts downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound can alter gene expression patterns, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for its long-term use in research. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining optimal dosage ranges to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels . The compound’s inhibition of CYP1A2 and CYP2C19 affects the metabolism of other drugs, potentially leading to drug-drug interactions. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly permeable across the blood-brain barrier and exhibits significant gastrointestinal absorption . The compound does not act as a substrate for P-glycoprotein, which facilitates its distribution within the body. These properties contribute to its bioavailability and therapeutic potential.
Subcellular Localization
This compound localizes to specific subcellular compartments, influencing its activity and function. It is primarily found in the cytoplasm and nucleus, where it interacts with target biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications, ensuring its effective engagement with cellular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method is the bromination of 5-nitroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also explored to make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent such as dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Reduction: 3-Bromo-5-aminoquinoline.
Oxidation: Oxidized quinoline derivatives, although these are less commonly studied.
Scientific Research Applications
3-Bromo-5-nitroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as a probe in biochemical assays and as a ligand in coordination chemistry.
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroquinoline:
3-Chloro-5-nitroquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 3-Bromo-5-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-bromo-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGNJJXCTAWOIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)C(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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